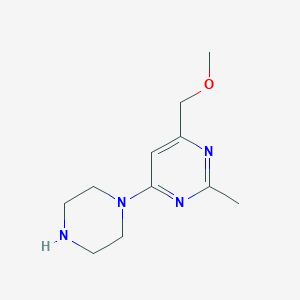

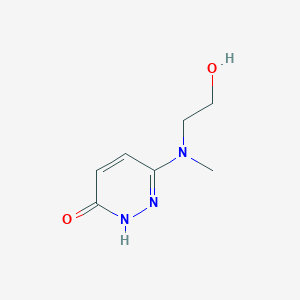

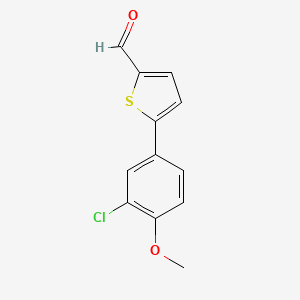

![molecular formula C12H18N4 B1474276 2-(3-丁基-3H-咪唑并[4,5-b]吡啶-2-基)乙胺 CAS No. 1494514-53-2](/img/structure/B1474276.png)

2-(3-丁基-3H-咪唑并[4,5-b]吡啶-2-基)乙胺

描述

Imidazo[4,5-b]pyridine is a heterocyclic compound that is known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

在有机合成和催化中的应用

- 催化和合成:具有咪唑并[4,5-b]吡啶部分的化合物,如上述化合物,在用于 C-N 键形成交叉偶联反应的可回收铜催化剂体系中发挥着至关重要的作用。这些体系对于创建广泛的化学结构至关重要,为合成具有高效率和低环境影响的复杂有机分子提供了途径。Kantam 等人(2013 年)的综述强调了这些化合物在开发可持续和可重复使用的催化体系中的重要性,突出了它们在有机合成中商业开发的潜力 (Kantam、Reddy、Srinivas、Bhargava 和 Bhargava,2013 年)。

药物化学和药物设计

抗菌活性:含咪唑并[4,5-b]吡啶部分的化合物已因其抗菌特性而受到探索。Bharat Kumar Reddy Sanapalli 等人(2022 年)综述了合成的基于咪唑并吡啶的衍生物作为针对多重耐药细菌感染的潜在抑制剂,强调了由于耐药性上升而迫切需要新的抗生素。他们强调,此类结构可以用作开发新型抗菌剂的基础,提供对构效关系和合成策略的见解,以增强抗菌功效 (Sanapalli、Ashames、Sigalapalli、Shaik、Bhandare 和 Yele,2022 年)。

激酶抑制剂的药效团设计:三取代和四取代的咪唑支架,其结构与所讨论的化合物类似,被称为 p38 丝裂原活化蛋白激酶的选择性抑制剂,这对于炎性细胞因子的释放至关重要。Scior 等人(2011 年)回顾了关于它们的设计、合成和活性研究的文献,突出了它们在设计用于治疗应用的选择性抑制剂中的重要性 (Scior、Domeyer、Cuanalo-Contreras 和 Laufer,2011 年)。

未来方向

The collective results of biochemical and biophysical properties foregrounded the medicinal significance of imidazo[4,5-b]pyridines in central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts have been described , suggesting a promising future direction for this class of compounds.

作用机制

Target of Action

Imidazole-containing compounds, which include this compound, have been known to target a broad range of biological receptors and enzymes . For instance, some imidazopyridine derivatives have been found to inhibit IKK-ε and TBK1, which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation .

Mode of Action

It is known that imidazole-containing compounds can interact with their targets in various ways, often resulting in the inhibition or modulation of the target’s activity . For example, some imidazopyridine derivatives have been found to inhibit the activation of Akt and its downstream target (PRAS40) in vitro .

Biochemical Pathways

Imidazole-containing compounds are known to influence many cellular pathways necessary for the proper functioning of cells . For instance, the inhibition of IKK-ε and TBK1 by some imidazopyridine derivatives can affect the NF-kappaB pathway, which plays a crucial role in immune and inflammatory responses .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Imidazole-containing compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that environmental factors, such as ph, temperature, and the presence of other molecules, can significantly influence the action of a compound .

属性

IUPAC Name |

2-(3-butylimidazo[4,5-b]pyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-2-3-9-16-11(6-7-13)15-10-5-4-8-14-12(10)16/h4-5,8H,2-3,6-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAXIZWHTHDIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C1N=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

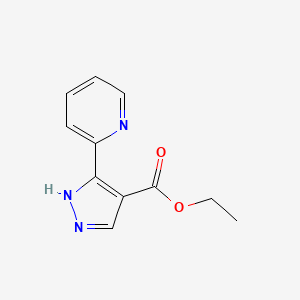

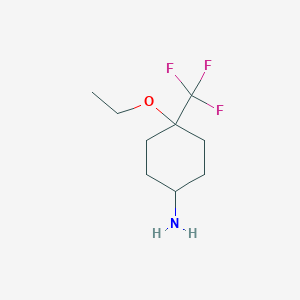

![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)

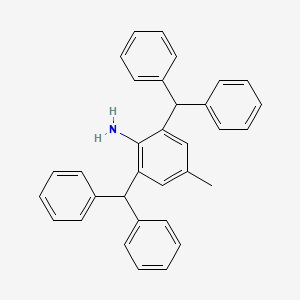

![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)

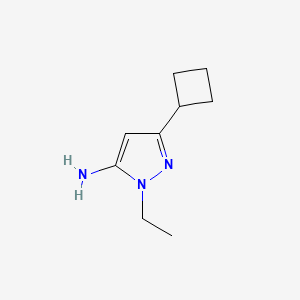

![tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate](/img/structure/B1474202.png)

amine](/img/structure/B1474204.png)

![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)